Cas no 942666-70-8 (1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one)

1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 5-[(4-acetyl-1-piperazinyl)sulfonyl]-2-bromophenyl ethyl ether
- Ethanone, 1-[4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1-piperazinyl]-
- 1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one
-
- Inchi: 1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
- InChI Key: BJXGETMMVHEMCN-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(S(C2=CC=C(Br)C(OCC)=C2)(=O)=O)CC1)C
Experimental Properties
- Density: 1.483±0.06 g/cm3(Predicted)
- Boiling Point: 539.2±60.0 °C(Predicted)
- pka: -0.85±0.70(Predicted)
1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3386-0650-4mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-100mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-2μmol |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-40mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-2mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-3mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-10mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-75mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-20mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-1mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 1mg |
$54.0 | 2023-09-11 |
1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one
1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One: A Comprehensive Overview
1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One, also known by its CAS number 942666-70-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities. The structure of this molecule is characterized by a piperazine ring substituted with a sulfonyl group at the 4-position, further substituted with a bromo and ethoxy group on the benzene ring. The ethanone moiety attached to the piperazine ring adds to its structural complexity and functional diversity.
The synthesis of 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One involves a series of multi-step reactions, including nucleophilic aromatic substitution, sulfonation, and ketone formation. These steps require precise control of reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of such compounds more efficient and environmentally friendly. Researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, reducing reaction time and energy consumption.
The pharmacological properties of this compound have been extensively studied in recent years. It has shown promising activity in vitro against various enzyme targets, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation. The bromine substituent on the benzene ring plays a crucial role in modulating the compound's bioactivity by influencing its lipophilicity and electronic properties. Similarly, the ethoxy group enhances solubility and stability, making it more suitable for biological applications.
In terms of application, 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One has been explored as a potential lead compound in drug discovery programs targeting chronic diseases. Its ability to inhibit specific enzymes involved in cellular signaling pathways makes it a valuable candidate for further preclinical studies. Recent research has also highlighted its potential as a modulator of ion channels, opening new avenues for its application in neurodegenerative disorders.
The structural versatility of this compound allows for further modification to enhance its pharmacokinetic properties. Researchers have investigated the impact of substituent variations on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, altering the position or type of substituents on the benzene ring can significantly influence its bioavailability and half-life, which are critical factors in drug development.
In conclusion, 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One represents a compelling example of how structural complexity can be leveraged to design compounds with diverse biological activities. With ongoing advancements in synthetic methodologies and pharmacological research, this compound holds great promise for contributing to the development of novel therapeutic agents. Its unique combination of functional groups and structural features positions it as a key player in future drug discovery efforts.
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